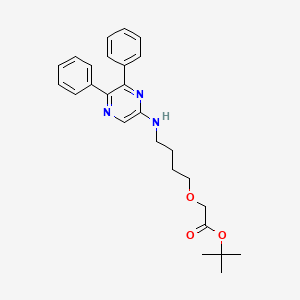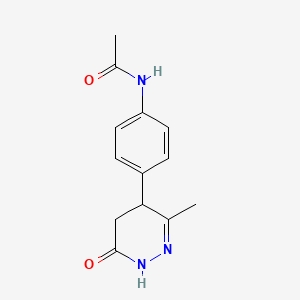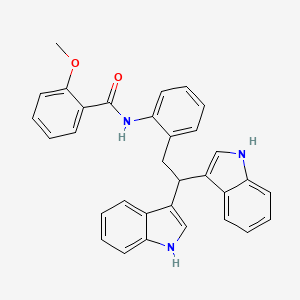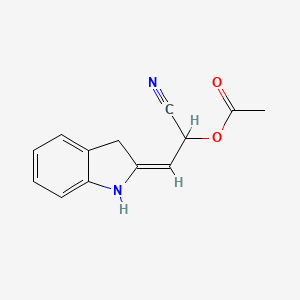![molecular formula C7H11F2N B12933196 Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B12933196.png)
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1S,3S,6R)-7,7-difluorobicyclo[410]heptan-3-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 7-position of the bicyclo[410]heptane ring system
準備方法
The synthesis of Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by a series of functional group transformations.
Introduction of fluorine atoms: The fluorine atoms can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
化学反応の分析
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorinated positions, using reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
科学的研究の応用
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding, owing to its unique structural features and fluorine atoms.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates targeting neurological disorders and infectious diseases.
Industry: In the industrial sector, it is utilized in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.
作用機序
The mechanism of action of Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms play a crucial role in modulating the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The bicyclic structure provides rigidity and conformational stability, which can influence the compound’s pharmacokinetics and bioavailability. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and optimize its use in drug development.
類似化合物との比較
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine can be compared with other similar compounds, such as:
Bicyclo[4.1.0]heptan-3-amine: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
7,7-Difluorobicyclo[4.1.0]heptane:
Bicyclo[4.1.0]heptan-3-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.
The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C7H11F2N |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-2-1-4(10)3-6(5)7/h4-6H,1-3,10H2/t4-,5+,6-/m0/s1 |
InChIキー |
VKIFPMAIIHJUEF-JKUQZMGJSA-N |
異性体SMILES |
C1C[C@@H]2[C@@H](C2(F)F)C[C@H]1N |
正規SMILES |
C1CC2C(C2(F)F)CC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



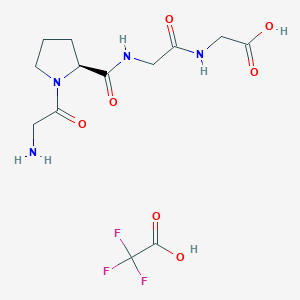

![(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
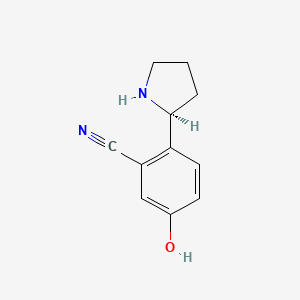
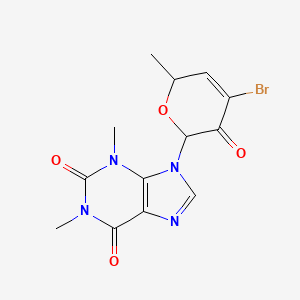
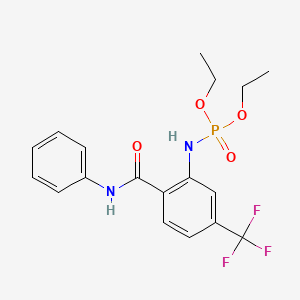
![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)


